molecular formula C11H13N5S B12589563 N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea CAS No. 590351-68-1

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea

Cat. No.: B12589563
CAS No.: 590351-68-1
M. Wt: 247.32 g/mol
InChI Key: BYLFQNTVPYAWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

This compound belongs to the class of heterocyclic thiourea derivatives , defined by the presence of a thiourea functional group (–N–C(=S)–N–) bridging two nitrogen-containing heterocycles. The compound’s systematic IUPAC name reflects its substituents:

  • Pyrazole component : A five-membered aromatic ring with two adjacent nitrogen atoms, methyl-substituted at the 1-position.
  • Pyridine component : A six-membered aromatic ring with one nitrogen atom, linked via a methylene (–CH2–) group to the thiourea moiety.

The molecular formula is C12H13N5S , with a molecular weight of 253.33 g/mol. Key structural features include:

Property Value
Pyrazole substitution 1-methyl group
Pyridine substitution 4-position linkage
Thiourea bridge Connects N-atoms of heterocycles

This architecture enables π-π stacking interactions (via aromatic rings) and hydrogen bonding (via thiourea’s sulfur and nitrogen atoms), critical for both biological activity and materials applications.

Historical Context in Heterocyclic Thiourea Research

Thiourea derivatives have been studied since the 19th century, with Nencki’s pioneering synthesis of thiourea in 1873 marking the beginning of their exploration. The integration of heterocycles like pyrazole and pyridine into thiourea frameworks emerged in the late 20th century, driven by advances in asymmetric catalysis and drug discovery. For example:

  • 1980s–1990s : Thioureas gained recognition as hydrogen-bond donors in organocatalysis, exemplified by Schreiner’s work on bis(trifluoromethyl)phenyl thiourea catalysts.
  • 2000s–Present : Hybrid thiourea-heterocycle compounds, such as the subject compound, were synthesized to exploit synergistic electronic effects for enhanced bioactivity.

This compound represents a convergence of two historical trends: the functionalization of thioureas with aromatic heterocycles and the pursuit of multitarget therapeutic agents.

Significance in Medicinal and Materials Chemistry

In medicinal chemistry , the compound’s pyridine and pyrazole moieties are associated with:

  • Antimicrobial activity : Disruption of microbial cell membranes via hydrophobic interactions.
  • Anticancer potential : Inhibition of kinase enzymes through competitive binding at ATP sites.

In materials chemistry , the thiourea group facilitates:

  • Supramolecular assembly : Directional hydrogen bonding for crystal engineering.
  • Catalytic applications : Stabilization of transition states in asymmetric synthesis.

For instance, chiral thiourea derivatives have been used to synthesize pharmaceuticals like sitagliptin (antidiabetic) and zanamivir (antiviral), underscoring the structural versatility of such compounds.

Properties

CAS No.

590351-68-1

Molecular Formula

C11H13N5S

Molecular Weight

247.32 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-1-(pyridin-4-ylmethyl)thiourea

InChI

InChI=1S/C11H13N5S/c1-15-7-4-10(14-15)16(11(12)17)8-9-2-5-13-6-3-9/h2-7H,8H2,1H3,(H2,12,17)

InChI Key

BYLFQNTVPYAWJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N(CC2=CC=NC=C2)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfonyl derivatives

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of pyrazole-based thioureas, including N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea, against various microbial strains. For instance, compounds with similar structures have demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). The presence of bioavailable copper has been shown to enhance this antimicrobial efficacy, indicating a promising avenue for treating resistant infections .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Research on related pyrazole derivatives indicates significant antiproliferative activity against various cancer cell lines, including breast and prostate cancers. The mechanism often involves the inhibition of critical cellular pathways responsible for cancer cell survival and proliferation . For instance, thiazole-pyridine hybrids have been synthesized and evaluated for their anticancer activities, showing promising results against multiple cancer types .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in pathogenic processes. For example, studies have indicated that similar compounds can inhibit DNA gyrase and Topoisomerase IV in Gram-negative bacteria, disrupting their replication and survival . This mechanism is crucial for the development of new antibacterial agents.

Glycine Transporter Inhibition

Research has also indicated that compounds with a similar backbone can inhibit glycine transporters, which play a significant role in neurotransmission and are implicated in various neurological disorders. The discovery of potent glycine transporter inhibitors has opened new therapeutic avenues for conditions such as schizophrenia .

Case Studies and Experimental Findings

StudyFocusKey Findings
Study 1Antimicrobial ActivityDemonstrated sub-micromolar activity against MSSA and MRSA with enhanced efficacy in the presence of copper .
Study 2Anticancer ActivityShowed significant antiproliferative effects on breast cancer cell lines with IC50 values indicating high potency .
Study 3Enzyme InhibitionIdentified as an inhibitor of DNA gyrase and Topoisomerase IV, crucial for bacterial replication .
Study 4Glycine Transporter InhibitionExhibited potent inhibition of glycine transporters, suggesting potential for neurological applications .

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole and pyridine rings can interact with hydrophobic pockets, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Melting Points

  • Electron-withdrawing groups (EWGs) : Compounds with CF₃ (3g, 231–233°C) or Br (4b, 229–231°C; 4d, 230–232°C) exhibit higher melting points than those with CH₃ (4a, 220–221°C; 4c, 201–203°C). This trend suggests EWGs enhance intermolecular interactions (e.g., dipole-dipole forces) or lattice stability .
  • Aryl substituents : The 4-methylthiophenyl group in 4e (220–222°C) results in a higher melting point than 4-methylphenyl (4c, 201–203°C), likely due to sulfur’s polarizability and van der Waals interactions.

Structural Divergence from the Target Compound

The target compound replaces the quinoline ring in the above analogs with a 1-methylpyrazole group. Key implications include:

  • Reduced aromaticity: Pyrazole’s smaller aromatic system may lower melting points compared to quinoline-containing derivatives.
  • Hydrogen-bonding capacity: The pyrazole NH group could enhance solubility or binding affinity in biological systems, contrasting with the quinoline’s ketone oxygen.
  • Synthetic challenges: Pyrazole’s nitrogen positions may require different protection/deprotection strategies compared to quinoline synthesis pathways .

Biological Activity

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H13N5S
  • Molecular Weight : 253.33 g/mol

The key functional groups in this compound include:

  • Pyrazole moiety
  • Thiourea linkage
  • Pyridine ring

These structural features suggest a diverse range of biological interactions, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit notable antimicrobial properties. A study evaluated various pyrazole derivatives, including those similar to this compound, revealing that some derivatives showed significant activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.22 μg/mL, indicating potent antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain pyrazole-based thioureas can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound displayed IC50 values ranging from 0.75 to 4.21 µM against A549 lung cancer cells, suggesting a promising avenue for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure.

Modification Effect on Activity
Addition of halogensIncreased antimicrobial potency
Alteration of the thiourea groupEnhanced anticancer activity
Variation in the length of the alkyl chainChanges in selectivity towards cancer cell lines

These findings underline the importance of structural modifications in enhancing the biological efficacy of pyrazole derivatives.

Case Studies

Several case studies have highlighted the potential of thiourea derivatives in clinical applications:

  • Antimicrobial Efficacy : A study reported on a series of thiourea derivatives where N-(1-Methyl-1H-pyrazol-3-yl)-N-[4-(trifluoromethyl)pyridin]thiourea exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics .
  • Anticancer Studies : In another study, derivatives similar to N-(1-Methyl-1H-pyrazol-3-yl)-N-[pyridin]thiourea were tested against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxicity, with specific compounds achieving IC50 values under 5 µM against resistant cancer types .

Q & A

Q. What are the common synthetic routes for preparing N-(1-methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting a pyrazole-amine derivative with an isothiocyanate-functionalized pyridine intermediate. For example, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been synthesized using K₂CO₃ as a base in DMF, followed by reaction with alkyl/aryl halides at room temperature . Thiourea formation often employs 3-nitrophenyl isothiocyanate as a precursor, reacting with amines under mild conditions (e.g., room temperature, polar aprotic solvents) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Programs like SHELXL and SHELXS97 are widely used for refinement, achieving mean C–C bond deviations of 0.002 Å and R factors < 0.04 . Complementary techniques include:

  • NMR spectroscopy : To verify substituent connectivity (e.g., pyrazole C–H protons at δ 6.5–7.5 ppm).
  • Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
  • Elemental analysis : To confirm purity and stoichiometry.

Q. What reactivity patterns are observed for the thiourea moiety in this compound?

The thiourea group (–NH–C(S)–NH–) exhibits dual nucleophilic sites (sulfur and nitrogen), enabling:

  • Coordination chemistry : Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur, forming stable complexes for catalytic or biological studies.
  • Cyclization reactions : Under acidic conditions, it can form thiazole or thiadiazole heterocycles .
  • Thiophilic substitutions : Reactivity with alkyl halides or epoxides to generate thioether derivatives .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity, and what design principles apply?

Systematic SAR studies suggest:

  • Pyridine substitution : Introducing electron-withdrawing groups (e.g., –Cl, –CF₃) at the pyridin-4-yl position improves lipophilicity and target binding .
  • Pyrazole optimization : Methyl groups at N1 enhance metabolic stability, while bulkier substituents (e.g., isopropyl) reduce solubility .
  • Thiourea bioisosteres : Replacing sulfur with selenium or oxygen alters redox activity and hydrogen-bonding capacity .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina , Schrödinger Suite ) combined with MD simulations can model interactions with enzymes like acetylcholinesterase or fungal CYP51 . Key steps include:

  • Protein preparation : Removing water molecules and adding hydrogens.
  • Grid generation : Focusing on active sites (e.g., heme center for CYP51).
  • Pose validation : RMSD clustering and MM-GBSA scoring to identify high-affinity conformers .

Q. How do crystallographic data resolve contradictions in reported tautomeric forms of the thiourea group?

SC-XRD data refined via SHELXL can distinguish between thione (–C=S) and thiol (–C–SH) tautomers. For example, bond lengths of ~1.68 Å for C=S confirm the thione form, while shorter C–S bonds (~1.60 Å) suggest thiol dominance. Disordered electron density may require multi-conformer modeling .

Q. What experimental strategies address low yields in thiourea synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min, 85% yield) .
  • Phase-transfer catalysis : Using TBAB (tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.
  • In situ deprotection : Avoiding isolation of unstable intermediates (e.g., isothiocyanates) .

Q. How is the compound’s mechanism of action studied in herbicide or fungicide applications?

  • Enzyme inhibition assays : Measuring IC₅₀ values against acetolactate synthase (ALS) or succinate dehydrogenase (SDH) .
  • Metabolic profiling : Using ¹⁴C-labeled analogs to track uptake and degradation in plant tissues.
  • Resistance studies : Serial passaging of pathogens (e.g., Fusarium spp.) under sublethal doses to identify mutation hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.